Bienvenue dans la boutique en ligne BenchChem!

Topotecan acid sodium salt

Pharmacokinetics Volume of Distribution Camptothecin Disposition

Topotecan acid sodium salt (CAS 132877-29-3), also designated SKF 105992 or topotecan carboxylic acid, is the ring-opened carboxylate hydrolysis product of the topoisomerase I inhibitor topotecan. It belongs to the camptothecin class of antineoplastic agents and exists in a pH-dependent equilibrium with the pharmacologically active lactone form.

Molecular Formula C23H25N3O6
Molecular Weight 439.5 g/mol
CAS No. 132877-29-3
Cat. No. B160920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopotecan acid sodium salt
CAS132877-29-3
SynonymsTOPOTECAN ACID SODIUM SALT
Molecular FormulaC23H25N3O6
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)O)O
InChIInChI=1S/C23H25N3O6/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31)/t23-/m0/s1
InChIKeyDPQJTQJZJNYUEC-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topotecan Acid Sodium Salt (CAS 132877-29-3): Identity, Class, and Scientific Procurement Context


Topotecan acid sodium salt (CAS 132877-29-3), also designated SKF 105992 or topotecan carboxylic acid, is the ring-opened carboxylate hydrolysis product of the topoisomerase I inhibitor topotecan [1]. It belongs to the camptothecin class of antineoplastic agents and exists in a pH-dependent equilibrium with the pharmacologically active lactone form [2]. Unlike the hydrochloride salt used in clinical formulations, this carboxylate species predominates at physiological pH and is the circulating form in plasma after intravenous administration of topotecan [1].

Why Topotecan Acid Sodium Salt Cannot Be Interchanged with Topotecan Hydrochloride or Other Camptothecin Analogs


The carboxylate sodium salt is pharmacologically inactive as a topoisomerase I poison, in contrast to the lactone form present in topotecan hydrochloride [1]. Its steady-state volume of distribution is approximately 8- to 9-fold lower than that of the lactone form [2], and it is poorly absorbed from the gastrointestinal tract [2]. These properties are not shared by topotecan hydrochloride, irinotecan, SN-38, or belotecan. Consequently, substituting any of these analogs for topotecan acid sodium salt in analytical, pharmacokinetic, or mechanistic studies will produce quantitatively and qualitatively different results. The following evidence quantifies these differences and establishes the compound's specific scientific utility.

Topotecan Acid Sodium Salt: Quantitative Differential Evidence Against Closest Analogs


Carboxylate vs Lactone: 8- to 9-Fold Lower Steady-State Volume of Distribution in Canine Model

The ring-opened carboxylate form (SKF 105992; topotecan acid sodium salt) exhibits an approximately 8- to 9-fold lower steady-state volume of distribution (Vd_ss) compared with the intact lactone form (topotecan) following separate intravenous administration in a crossover dog study [1]. This difference directly impacts tissue penetration and drug disposition modeling, as the lactone form distributes far more extensively into peripheral tissues than the carboxylate form [1].

Pharmacokinetics Volume of Distribution Camptothecin Disposition

pH-Dependent Lactone-Carboxylate Equilibrium: Carboxylate Exclusively Predominates at Physiological pH 7.4

Topotecan undergoes reversible, pH-dependent hydrolysis of its lactone ring. At pH ≤ 4.0, the pharmacologically active lactone form is exclusively present, whereas at physiological pH 7.4, the ring-opened carboxylate form (topotecan acid sodium salt) predominates [1]. Rapid hydrolysis in plasma results in carboxylate concentrations exceeding lactone concentrations as early as 45 minutes after the start of a 30-minute intravenous infusion [2]. This contrasts with irinotecan/SN-38, where the lactone form accounts for a larger fraction of total drug at equilibrium.

pH-Dependent Hydrolysis Lactone-Carboxylate Equilibrium Drug Stability

Cytotoxicity Potency Differentiation: Topotecan vs SN-38, Camptothecin, Irinotecan, and 9-Aminocamptothecin in HT-29 Colon Carcinoma

In a head-to-head cytotoxicity comparison using human colon carcinoma HT-29 cells, topotecan (TPT) exhibited an IC50 of 33 nM, which was 3.8-fold less potent than SN-38 (IC50 8.8 nM), 3.3-fold less potent than camptothecin (IC50 10 nM), and 1.7-fold less potent than 9-aminocamptothecin (IC50 19 nM), but substantially more potent than irinotecan (CPT-11, IC50 >100 nM) [1]. In a separate assay system, topotecan demonstrated an IC50 of 0.68 µg/mL, exhibiting 3.2-fold greater potency than camptothecin (2.19 µg/mL) and 4.2-fold greater potency than irinotecan (2.85 µg/mL), while belotecan showed comparable potency (0.87 µg/mL) [2].

Cytotoxicity IC50 Topoisomerase I Inhibition

Analytical Reference Standard: HPLC-Based Distinction Between Carboxylate Sodium Salt and Lactone Forms

Topotecan acid sodium salt (SKF 105992) is a fully characterized reference standard used for analytical method development, method validation (AMV), and quality control (QC) applications during drug synthesis and formulation . Stability-indicating HPLC methods have been specifically validated to separately quantify the lactone form (topotecan hydrochloride) and the hydrolyzed ring-opened carboxylate form (SKF 105992) in infusion solutions and biological matrices [1]. The two forms require distinct chromatographic conditions for resolution, with the carboxylate form eluting at a retention time distinct from the lactone peak [1].

HPLC Method Development Reference Standard Analytical Quality Control

Lactone-to-Total AUC Ratio: Topotecan vs Irinotecan and SN-38 — Differential Systemic Exposure to Active Form

Following intravenous administration, the lactone-to-total drug AUC ratio for topotecan is 36.9 ± 7.3%, indicating that only approximately one-third of the total systemic drug exposure is in the pharmacologically active lactone form [1]. This ratio is substantially different from that of irinotecan, whose active metabolite SN-38 has a lactone/total ratio of approximately 55% in nonhuman primates [2]. The lower lactone fraction for topotecan means that the carboxylate form (SKF 105992) constitutes the majority of circulating drug, which has direct implications for efficacy modeling and therapeutic drug monitoring.

Pharmacokinetics AUC Ratio Lactone Stability

Poor Gastrointestinal Absorption of the Carboxylate Form: Mechanistic Basis for Low Oral Bioavailability

The carboxylate form (SKF 105992) formed in the gastrointestinal tract following oral administration of topotecan is poorly absorbed, directly contributing to topotecan's low oral bioavailability of approximately 32–44% in humans and approximately 50% in dogs [1]. In a definitive dog study, SKF 105992 administered intravenously underwent interconversion to topotecan lactone, but SKF 105992 formed intraluminally was not well absorbed [1]. This contrasts with the lactone form, which is absorbed across the intestinal epithelium.

Oral Bioavailability GI Absorption Carboxylate vs Lactone

Topotecan Acid Sodium Salt: Priority Application Scenarios Supported by Differential Evidence


Bioanalytical Method Development and Validation for Topotecan Formulations

Topotecan acid sodium salt is the mandatory reference standard for developing stability-indicating HPLC methods that separately quantify the lactone and carboxylate forms in infusion solutions and biological matrices [1]. As demonstrated by Craig et al. (1997), separate validated HPLC methods are required to independently detect SKF 105992 and the parent lactone [1]. Analytical laboratories performing impurity profiling, forced degradation studies, or quality control release testing of topotecan drug products must procure the authentic carboxylate sodium salt to establish system suitability, prepare calibration standards for the degradation product, and ensure traceability against USP or EP pharmacopeial monographs .

Pharmacokinetic/Pharmacodynamic Modeling of Topotecan Tissue Distribution

The 8- to 9-fold lower steady-state volume of distribution of the carboxylate form compared to the lactone form [1] makes topotecan acid sodium salt indispensable for constructing physiologically based pharmacokinetic (PBPK) models of topotecan disposition. Researchers must incorporate the distinct Vd_ss values for each form to accurately simulate tissue penetration, as using the lactone Vd alone will substantially overestimate carboxylate distribution into peripheral compartments [1].

Negative Control in Topoisomerase I Inhibition and DNA Damage Assays

Because the ring-opened carboxylate form lacks topoisomerase I inhibitory activity [1], topotecan acid sodium salt serves as the essential negative control in experiments designed to confirm that observed DNA damage, single-strand break induction, or cytotoxicity is specifically attributable to topoisomerase I poisoning by the lactone form. The 4- to 5-fold difference in drug concentrations required to produce 1000-rad-equivalent DNA damage (C₁₀₀₀ values: SN-38 0.037 μM vs TPT 0.28 μM ) underscores the need for a matched inactive control when establishing concentration-response relationships for mechanistic studies.

Formulation Development: Liposomal and Hydrogel Delivery Systems Targeting pH-Controlled Release

The pH-dependent equilibrium between the lactone and carboxylate forms — with the carboxylate exclusively predominating at pH 7.4 [1] — underpins formulation strategies that use low intravesicular pH to trap topotecan in the active lactone form within liposomes or hydrogels . Topotecan acid sodium salt is required as the starting material for loading studies and as the release marker in permeation experiments, since release at neutral pH is rate-limited by conversion of the carboxylate back to the membrane-permeable lactone .

Quote Request

Request a Quote for Topotecan acid sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.